molecular formula C23H17BrN2OS B2905887 N-[(2Z)-6-bromo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide CAS No. 865175-06-0

N-[(2Z)-6-bromo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2905887
CAS No.: 865175-06-0
M. Wt: 449.37
InChI Key: QCAAHVDSQUHHEH-BZZOAKBMSA-N
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Description

N-[(2Z)-6-bromo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a bromine atom, a prop-2-enyl group, and a phenylbenzamide moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Mechanism of Action

Target of Action

It has been reported that similar compounds have shown good cytotoxicity against human cancer cell lines mcf-7 and hela . This suggests that the compound may target proteins or pathways involved in cell proliferation and survival.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other cytotoxic and antibacterial compounds , it is plausible that it interacts with its targets, leading to changes in their function or activity. This interaction could potentially inhibit the growth of cancer cells or bacteria.

Biochemical Pathways

Given its reported cytotoxic and antibacterial activities , it is likely that it affects pathways related to cell growth and survival

Result of Action

The compound has shown good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin . This suggests that the compound’s action results in the death of cancer cells. Additionally, the compound has demonstrated good to moderate antibacterial activity , indicating that it can inhibit the growth of bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-bromo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Allylation: The prop-2-enyl group can be introduced through an allylation reaction using an allyl halide in the presence of a base.

    Amidation: The final step involves the formation of the benzamide moiety by reacting the intermediate with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the bromine atom, resulting in debromination or hydrogenation of the double bonds.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Debrominated or hydrogenated products.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

N-[(2Z)-6-bromo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Material Science: It can be explored for its potential use in the development of organic semiconductors and other advanced materials.

    Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
  • N-(6-bromo-3-allyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide

Uniqueness

N-[(2Z)-6-bromo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the prop-2-enyl group and the phenylbenzamide moiety differentiates it from other benzothiazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2OS/c1-2-14-26-20-13-12-19(24)15-21(20)28-23(26)25-22(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h2-13,15H,1,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAAHVDSQUHHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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